6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt)
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Overview
Description
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is a complex organic compound with the molecular formula C16H8CrN4NaO7S and a molecular weight of 475.31 . This compound is known for its vibrant color properties and is commonly used as a dye in various industrial applications.
Preparation Methods
The synthesis of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves several steps:
Diazotization: 2-Amino-5-nitrophenol undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-Aminonaphthalene-1-sulfonic acid to form the azo compound.
Chromium Processing: The resulting azo compound is treated with formic acid and chromium to produce the final product.
Chemical Reactions Analysis
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Mechanism of Action
The mechanism of action of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Acid Green 11
- Acid Green 115
- Acid Green 111
- Acid Green 109
- Acid Green 125
- Acid Green 104
- Acid Brown 98
- Acid Green 122
- Acid Green 1
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C16H12CrN4NaO7S- |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
sodium;6-azanidyl-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate;chromium;hydrate |
InChI |
InChI=1S/C16H11N4O6S.Cr.Na.H2O/c17-12-6-5-10-11(2-1-3-15(10)27(24,25)26)16(12)19-18-13-7-4-9(20(22)23)8-14(13)21;;;/h1-8H,(H3-,17,18,19,21,24,25,26);;;1H2/q-1;;+1;/p-1 |
InChI Key |
UGXBMQRAINDRGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)[NH-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Cr] |
Origin of Product |
United States |
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